1-Methylthioguanine
Overview
Description
1-Methylthioguanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the substitution of a methyl group at the nitrogen atom and a sulfur atom replacing the oxygen atom in the guanine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylthioguanine can be synthesized through the methylation of thioguanine. The process typically involves the reaction of thioguanine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylthioguanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thioguanine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioguanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylthioguanine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of methylation and thionation on nucleobases.
Biology: Research focuses on its interaction with DNA and RNA, particularly its role in mutagenesis and DNA repair mechanisms.
Medicine: It is investigated for its potential use in photodynamic therapy and as a chemotherapeutic agent due to its ability to induce DNA damage under UV light
Mechanism of Action
1-Methylthioguanine exerts its effects primarily through its incorporation into DNA and RNA, where it can cause mutations and disrupt normal cellular processes. The compound’s methyl and thio groups enhance its ability to form reactive intermediates under UV light, leading to DNA strand breaks and cell death. This mechanism is particularly useful in photodynamic therapy, where targeted cells are exposed to UV light to induce cytotoxic effects .
Comparison with Similar Compounds
Thioguanine: Shares a similar structure but lacks the methyl group.
6-Methylthioguanine: Another methylated derivative with similar photodynamic properties.
6-Mercaptopurine: A related thiopurine used in chemotherapy
Uniqueness: 1-Methylthioguanine is unique due to its dual functionality of methylation and thionation, which enhances its photoreactivity and potential therapeutic applications. This combination of modifications allows it to form highly reactive intermediates that can effectively induce DNA damage, making it a promising candidate for photodynamic therapy and other medical applications .
Properties
IUPAC Name |
2-amino-1-methyl-7H-purine-6-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUTXZSKZCQABC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C2=C(N=CN2)N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937285 | |
Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-87-2, 16714-57-1, 86243-64-3 | |
Record name | Guanine, methylthio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purine-6-thione, 2-amino-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylthioguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Sarcin from aspergillus giganteus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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